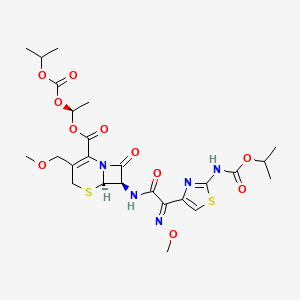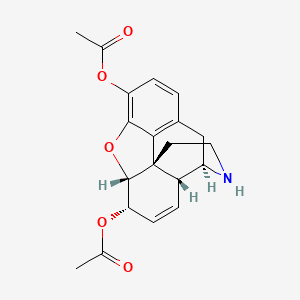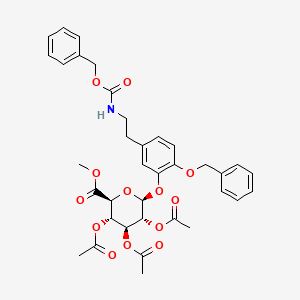
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dopamine core modified with benzyloxycarbonyl and benzyl groups, as well as acetylated glucuronic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester typically involves multiple steps. The process begins with the protection of dopamine’s hydroxyl groups using benzyloxycarbonyl and benzyl groups. This is followed by the acetylation of glucuronic acid and its subsequent attachment to the protected dopamine. The final step involves the esterification of the glucuronic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives .
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to dopamine, which plays a crucial role in neurotransmission.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity. The pathways involved may include neurotransmission, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl Dopamine
- 4-O-benzyl Dopamine
- Tri-O-acetyl Glucuronic Acid Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is unique due to its combination of protective groups and acetylated glucuronic acid. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C36H39NO13 |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39NO13/c1-22(38)46-30-31(47-23(2)39)33(48-24(3)40)35(50-32(30)34(41)43-4)49-29-19-25(15-16-28(29)44-20-26-11-7-5-8-12-26)17-18-37-36(42)45-21-27-13-9-6-10-14-27/h5-16,19,30-33,35H,17-18,20-21H2,1-4H3,(H,37,42)/t30-,31-,32-,33+,35+/m0/s1 |
Clé InChI |
OYUKORHAFDUOHB-MNYCWKMRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


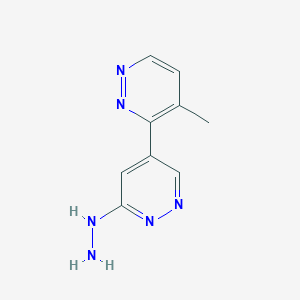
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
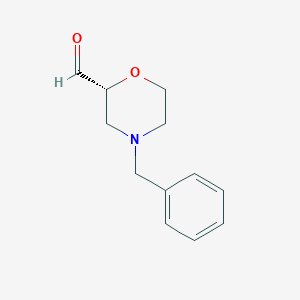
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
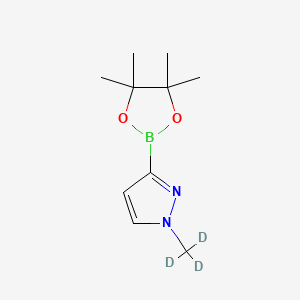
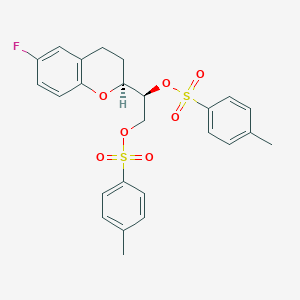
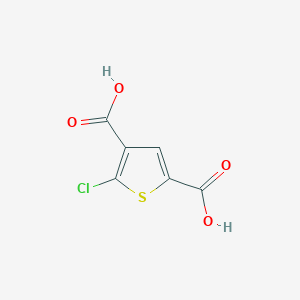
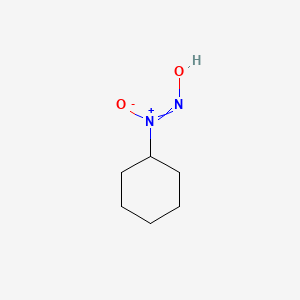
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)



